molecular formula C23H19NO3S B6106397 N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide

N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide

Cat. No. B6106397
M. Wt: 389.5 g/mol
InChI Key: LEMYTZGYTUAYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BNPS-skatole and is commonly used as a protein kinase C (PKC) inhibitor. BNPS-skatole has been shown to have potential applications in a variety of research areas, including cancer research, neuroscience, and cardiovascular research.

Mechanism of Action

BNPS-skatole acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate and thus inhibits its activity. The inhibition of PKC by BNPS-skatole has been shown to have downstream effects on a variety of cellular processes, including cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
BNPS-skatole has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC by BNPS-skatole has been shown to inhibit cell proliferation in cancer cells and reduce the risk of cardiovascular disease. BNPS-skatole has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BNPS-skatole in lab experiments is its specificity for PKC inhibition. This allows researchers to study the downstream effects of PKC inhibition without affecting other cellular processes. However, one limitation of using BNPS-skatole is its potential for off-target effects. Researchers must take care to ensure that the effects observed are due to PKC inhibition and not other factors.

Future Directions

There are several future directions for research on BNPS-skatole. One area of interest is the development of more potent and selective PKC inhibitors. Another area of interest is the use of BNPS-skatole in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, the potential use of BNPS-skatole in the treatment of neurological disorders, such as Alzheimer's disease, is an area of ongoing research.

Synthesis Methods

The synthesis of BNPS-skatole involves several steps, including the reaction of 4-benzyloxyaniline with 2-naphthalenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with skatole to form BNPS-skatole. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

BNPS-skatole has been studied for its potential use as a PKC inhibitor. PKC is a family of enzymes that play a role in a variety of cellular processes, including cell growth and differentiation. Inhibition of PKC has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

N-(4-phenylmethoxyphenyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c25-28(26,23-15-10-19-8-4-5-9-20(19)16-23)24-21-11-13-22(14-12-21)27-17-18-6-2-1-3-7-18/h1-16,24H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMYTZGYTUAYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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